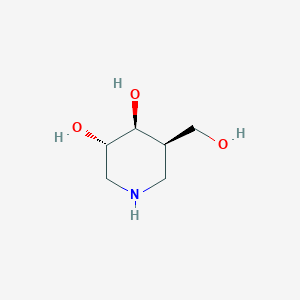
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol is a chiral piperidine derivative with hydroxyl groups at the 3rd and 4th positions and a hydroxymethyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a corresponding piperidine derivative with suitable reducing agents under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH4 (Sodium borohydride).
Substitution: Using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine-3,4-dione derivatives, while substitution reactions can produce various halogenated piperidine compounds.
Scientific Research Applications
Chemistry
In organic synthesis, (3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
Research into the medicinal properties of this compound could reveal its potential as a therapeutic agent for various diseases.
Industry
In material science, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol exerts its effects would depend on its specific applications. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5R)-5-(Hydroxymethyl)piperidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.
Piperidine-3,4-diol: Lacks the hydroxymethyl group at the 5th position.
Hydroxymethylpiperidine: May have different stereochemistry or lack additional hydroxyl groups.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m1/s1 |
InChI Key |
QPYJXFZUIJOGNX-SRQIZXRXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](CN1)O)O)CO |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


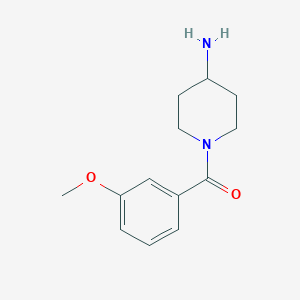
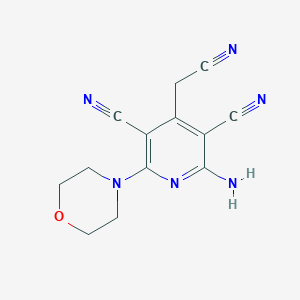

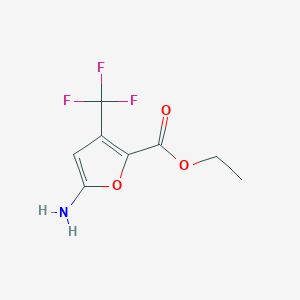
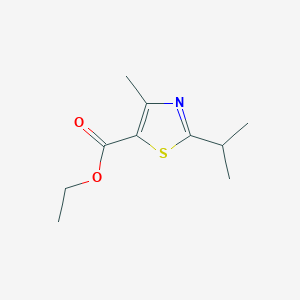
![5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B11771875.png)
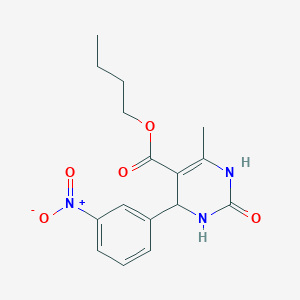

![tert-Butyl 2-(ethylthio)-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11771904.png)
![(1S,3R,4R)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11771910.png)
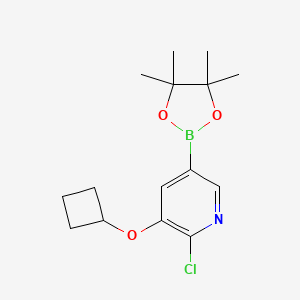
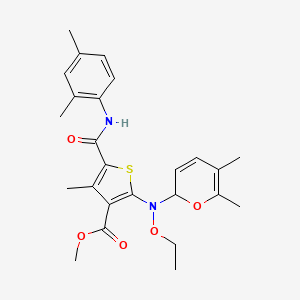
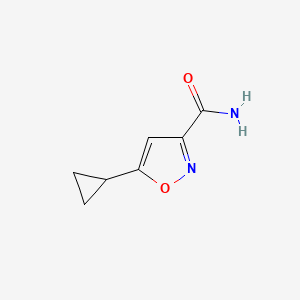
![2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid](/img/structure/B11771935.png)
